2,4,6-Tris(trifluoromethyl)benzamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,4,6-tris(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F9NO/c11-8(12,13)3-1-4(9(14,15)16)6(7(20)21)5(2-3)10(17,18)19/h1-2H,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULXQCOKFJQXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4,6 Tris Trifluoromethyl Benzamide and Its Precursors
Historical and Contemporary Approaches to Trifluoromethylated Benzamides
The introduction of trifluoromethyl (CF3) groups into aromatic systems has long been a strategy in medicinal and materials chemistry to modulate electronic properties, lipophilicity, and metabolic stability. Historically, the synthesis of trifluoromethylated benzamides often involved harsh reaction conditions and limited functional group tolerance. Early methods frequently relied on the multi-step conversion of pre-existing functional groups, such as the transformation of carboxylic acids or their derivatives.
Contemporary methods have shifted towards more direct and efficient strategies. The development of advanced catalytic systems and novel fluorinating reagents has enabled milder and more selective syntheses. For instance, modern cross-coupling reactions and direct C-H functionalization techniques represent a significant leap forward. ibs.re.kr The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives using reagents like silver fluoride (B91410) under mild conditions showcases the progress in this field, expanding the accessible chemical space for these valuable compounds. nih.gov Furthermore, the use of catalysts like iridium for the direct C-H amidation of benzoic acids, although primarily focused on ortho-amidation, highlights the trend towards atom-economical and step-efficient processes. ibs.re.kr
Targeted Synthesis of 2,4,6-Tris(trifluoromethyl)benzamide
The synthesis of the sterically hindered and electron-deficient this compound presents unique challenges. The three bulky trifluoromethyl groups flanking the benzamide (B126) core significantly influence the reactivity of the aromatic ring and the carbonyl group.
Direct Amidation Strategies and Mechanistic Considerations
Direct amidation of the parent carboxylic acid, 2,4,6-tris(trifluoromethyl)benzoic acid, is a primary route to the target benzamide. This approach typically involves the activation of the carboxylic acid followed by reaction with an ammonia (B1221849) source.
The significant steric hindrance around the carbonyl group in 2,4,6-tris(trifluoromethyl)benzoic acid makes standard amidation conditions challenging. researchgate.net The formation of the necessary tetrahedral intermediate is sterically disfavored. researchgate.net Consequently, direct reaction with ammonia or amines often requires forcing conditions or specialized coupling reagents designed to overcome steric barriers.
Catalytic methods for direct amidation, such as those employing boric acid or triarylsilanols, offer greener alternatives to traditional stoichiometric activators. acs.orgsciepub.com These catalysts can facilitate the formation of a mixed anhydride (B1165640) or other activated species, which is more susceptible to nucleophilic attack by an amine. sciepub.com The mechanism often involves the removal of water to drive the equilibrium towards amide formation. sciepub.com
Table 1: Comparison of Direct Amidation Catalysts
| Catalyst System | General Conditions | Mechanistic Feature | Ref. |
|---|---|---|---|
| Boric Acid | Toluene, reflux with Dean-Stark trap | Forms a mixed anhydride intermediate | sciepub.com |
This table is generated based on general principles of direct amidation and may not reflect specific experiments on 2,4,6-tris(trifluoromethyl)benzoic acid.
Utilization of Perfluorinated Benzoic Acid Derivatives as Intermediates
To circumvent the challenges of direct amidation, a common and effective strategy involves the conversion of 2,4,6-tris(trifluoromethyl)benzoic acid into a more reactive intermediate, most notably the corresponding acyl chloride.
The precursor, 2,4,6-tris(trifluoromethyl)benzoic acid, can be synthesized in high yield by reacting 1,3,5-tris(trifluoromethyl)benzene (B44845) with n-butyllithium and then quenching with carbon dioxide. researchgate.net However, the conversion of this sterically hindered acid to its acid chloride, 2,4,6-tris(trifluoromethyl)benzoyl chloride, is not trivial and requires stringent conditions, such as treatment with potent reagents like thionyl chloride or oxalyl chloride, often at elevated temperatures. researchgate.netgoogle.com
Once formed, 2,4,6-tris(trifluoromethyl)benzoyl chloride is a highly reactive intermediate. chemicalbook.comguidechem.com It readily reacts with ammonia or primary amines to yield this compound. This two-step sequence is often more reliable and higher-yielding than direct amidation of the parent acid. The reaction of the acyl chloride with an ammonia source, such as aqueous ammonium (B1175870) hydroxide (B78521) or ammonia gas in a suitable solvent, typically proceeds smoothly at low to ambient temperatures. justia.com
Reaction Scheme: Acyl Chloride Route
Multi-step Synthetic Sequences for Complex Fluorinated Aromatic Cores
Building the 2,4,6-tris(trifluoromethyl) aromatic core can also be achieved through multi-step sequences starting from less complex precursors. These routes offer flexibility but often involve more synthetic steps.
One potential pathway involves the synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841) as a key intermediate. researchgate.net This aniline (B41778) derivative can be prepared from commercially available 1,3,5-tris(trifluoromethyl)benzene via a two-step process involving iodination followed by a copper-catalyzed amination. researchgate.net The resulting aniline could then, in principle, be converted to the benzamide through a series of reactions, for example, via diazotization followed by carbonylation and amidation, though this would be a circuitous route compared to methods starting from the benzoic acid.
Another historical synthesis of the related 2,4,6-tris(trifluoromethyl)aniline starts from 1,2,3,5-benzenetetracarboxylic acid, which is treated with SF4 to generate 2,4,6-tris(trifluoromethyl)benzoyl fluoride. Subsequent reaction with ammonia gives the amide, which then undergoes a Hoffman rearrangement to yield the aniline. researchgate.net This highlights that the target compound, this compound, is itself a key intermediate in other synthetic sequences.
Optimization of Reaction Conditions and Yield Enhancement in Preparative Chemistry
Optimizing the synthesis of this compound is crucial for its practical application in research and development. Key factors to consider include the choice of solvent, temperature, reaction time, and the nature of reagents and catalysts.
For the direct amidation route, screening different coupling reagents and catalysts is essential. The choice of solvent can significantly impact reaction rates and yields, with non-polar aprotic solvents often favored to facilitate water removal. sciepub.com
In the acyl chloride pathway, optimization focuses on both the formation of the acid chloride and the subsequent amidation. For the first step, careful control of temperature and the stoichiometric ratio of the chlorinating agent can minimize side reactions. In the amidation step, using a suitable base to scavenge the HCl byproduct is critical. The reaction temperature is often kept low (e.g., -10°C to 0°C) to control the exothermicity of the reaction and improve selectivity. justia.com
Table 2: Key Parameters for Optimization
| Parameter | Influence on Reaction | Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | Conduct reactions at the lowest effective temperature. For amidation of acyl chlorides, sub-ambient temperatures are often optimal. justia.com |
| Solvent | Influences solubility of reagents and can participate in the reaction. | For direct amidation, aprotic solvents that allow for water removal are preferred. For acyl chloride reactions, inert solvents like dichloromethane (B109758) or THF are common. |
| Reagent Stoichiometry | Excess or limiting reagents can affect yield and purity. | Carefully control the molar ratios of reactants, especially the activating agent and the amine/ammonia source. |
| Catalyst Loading | For catalytic reactions, the amount of catalyst impacts rate and cost-effectiveness. | Screen different catalyst loadings to find the optimal balance between reaction time and yield. sciepub.com |
By systematically evaluating these parameters, synthetic chemists can enhance the yield and purity of this compound, making this valuable compound more accessible for further study and application.
Chemical Reactivity and Mechanistic Investigations of 2,4,6 Tris Trifluoromethyl Benzamide
Influence of Tri-trifluoromethyl Substitution on Aromatic Ring and Amide Reactivity
The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that significantly influences the reactivity of adjacent functional groups. nih.gov This effect is primarily inductive, stemming from the high electronegativity of the fluorine atoms. mdpi.com The presence of three such groups on the benzene (B151609) ring of 2,4,6-tris(trifluoromethyl)benzamide creates a highly electron-deficient aromatic system.
The strong electron-withdrawing nature of the trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution reactions. nih.gov This deactivation arises from the reduced electron density in the π-system of the benzene ring, making it less susceptible to attack by electrophiles. The cumulative inductive effect of the three -CF3 groups makes the aromatic protons more acidic and the carbon atoms of the ring more electrophilic compared to unsubstituted benzamide (B126).
Conversely, the electron-withdrawing -CF3 groups can stabilize anionic intermediates that may form during nucleophilic aromatic substitution reactions. nih.gov While typical benzamides are not prone to such reactions, the significant electron deficiency in the aromatic ring of this compound could potentially facilitate nucleophilic attack under specific conditions.
The amide moiety is also influenced by these electronic effects. The electron-withdrawing nature of the substituted ring enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this is counterbalanced by the steric hindrance imposed by the ortho-trifluoromethyl groups.
The trifluoromethyl group is bulkier than a methyl group, and the presence of two such groups in the ortho positions to the amide functionality in this compound creates significant steric hindrance. mdpi.com This steric crowding impedes the approach of reagents to the amide group and the adjacent positions on the aromatic ring.
For instance, reactions that typically proceed readily with unsubstituted benzamides, such as certain types of hydrolysis or reductions, may require more forcing conditions or may not proceed at all with this compound. The steric bulk of the ortho -CF3 groups can hinder the formation of tetrahedral intermediates required for many reactions at the carbonyl carbon. researchgate.net This steric hindrance is a critical factor in determining the feasible reaction pathways for this compound. researchgate.netnih.gov
| Feature | Influence on Reactivity |
| Electronic Effects | Deactivates the aromatic ring towards electrophilic attack. |
| Potentially activates the ring towards nucleophilic aromatic substitution. | |
| Increases the electrophilicity of the amide carbonyl carbon. | |
| Steric Hindrance | Hinders access to the amide functional group. |
| Restricts reaction pathways that require formation of bulky transition states. | |
| Influences the regioselectivity of reactions on the aromatic ring. |
Nucleophilic and Electrophilic Transformations Involving the Amide Moiety
The amide group in this compound can, in principle, undergo both nucleophilic and electrophilic transformations. However, the unique electronic and steric environment of the molecule imposes significant limitations on these reactions.
Nucleophilic attack at the carbonyl carbon is a characteristic reaction of amides. In this compound, the electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing trifluoromethyl groups. However, the significant steric hindrance from the two ortho -CF3 groups can make this position less accessible to nucleophiles. researchgate.net Reactions with small, highly reactive nucleophiles might be possible, but bulkier nucleophiles would face a significant steric barrier.
Electrophilic attack on the amide nitrogen is also a possibility. The lone pair of electrons on the nitrogen atom can act as a nucleophile. However, the electron-withdrawing nature of the tris(trifluoromethyl)phenyl group reduces the electron density on the nitrogen, making it less nucleophilic than in a typical benzamide. Furthermore, any reaction at the nitrogen that involves a change in hybridization to sp2 would be sterically hindered by the ortho substituents.
Reactions at the Aromatic Core and Trifluoromethyl Sites
The highly electron-deficient nature of the aromatic ring in this compound makes it resistant to conventional electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The strong deactivating effect of the three -CF3 groups makes the ring a very poor nucleophile.
Conversely, the electron-poor aromatic ring is a potential candidate for nucleophilic aromatic substitution (SNAr). nih.gov A suitable leaving group on the ring would be required for such a reaction to occur. While the parent compound does not have an obvious leaving group, derivatization could introduce one. The trifluoromethyl groups themselves are generally stable and not susceptible to nucleophilic displacement under normal conditions. mdpi.com
Reactions involving the trifluoromethyl groups are also uncommon due to the strength of the C-F bond. mdpi.com However, under specific and harsh conditions, transformations of -CF3 groups can be achieved, although this is not a common synthetic strategy.
Derivatization Strategies and Functional Group Interconversions
Derivatization of this compound can be challenging due to the factors discussed above. However, several strategies could be envisioned, primarily focusing on the amide functionality. jfda-online.comgreyhoundchrom.com
Hydrolysis of the amide to the corresponding 2,4,6-tris(trifluoromethyl)benzoic acid is a plausible transformation, though it might require more vigorous conditions (e.g., strong acid or base and high temperatures) than for a simple benzamide due to steric hindrance. researchgate.net Reduction of the amide to the corresponding amine, 2,4,6-tris(trifluoromethyl)benzylamine, could be attempted using powerful reducing agents that can overcome the steric hindrance, such as lithium aluminum hydride.
Coordination Chemistry and Organometallic Applications of 2,4,6 Tris Trifluoromethyl Benzamide
Ligand Properties of Highly Fluorinated Amides
Highly fluorinated amides, such as 2,4,6-tris(trifluoromethyl)benzamide, possess a unique combination of electronic and steric properties that make them intriguing ligands in coordination chemistry. The presence of multiple trifluoromethyl (-CF3) groups, which are strongly electron-withdrawing, significantly influences the electron density distribution within the amide functionality. This electronic perturbation can affect the acidity of the N-H proton and the donor strength of the amide oxygen and nitrogen atoms.
Synthesis and Characterization of Metal-Organic Frameworks and Coordination Complexes
While the use of this compound as a primary building block for metal-organic frameworks (MOFs) is not extensively documented in publicly available research, the principles of its coordination chemistry can be inferred from studies on related fluorinated ligands. The synthesis of coordination complexes involving this amide would typically proceed via the deprotonation of the amide N-H group to form an amido ligand, which can then coordinate to a metal center. The choice of metal precursor and reaction conditions would be critical in directing the assembly of either discrete molecular complexes or extended coordination polymers.
The 2,4,6-tris(trifluoromethyl)phenyl ligand has been successfully employed to stabilize bonds between Group 13 metals, such as gallium-gallium and indium-indium bonds. This suggests that the benzamide (B126) derivative could also form stable complexes with these metals. The reaction of this compound with organometallic precursors of aluminum, gallium, or indium could potentially lead to the formation of novel heterocyclic structures. For instance, the reaction with a dialkylaluminum hydride might result in the elimination of an alkane and the formation of a dimeric or trimeric aluminum-amide heterocycle. The bulky nature of the 2,4,6-tris(trifluoromethyl)phenyl group would be expected to influence the ring size and conformation of these heterocycles.
Role of 2,4,6-Tris(trifluoromethyl)phenyl Moiety in Stabilizing Low-Coordinate Metal Centers
A significant body of research highlights the exceptional ability of the 2,4,6-tris(trifluoromethyl)phenyl substituent to stabilize metal centers with low coordination numbers. researchgate.net This stabilizing effect is attributed to a combination of two key factors:
Steric Hindrance: The sheer size of the 2,4,6-tris(trifluoromethyl)phenyl group provides a "kinetic shield" around the metal center. This steric bulk physically prevents the approach of additional ligands, thereby favoring the formation and isolation of otherwise unstable low-coordinate species.
Theoretical and Computational Studies of 2,4,6 Tris Trifluoromethyl Benzamide
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and conformational landscape of a molecule like 2,4,6-Tris(trifluoromethyl)benzamide. These calculations solve the Schrödinger equation for the molecule, providing insights into its geometry and stability.
The process begins with a geometry optimization, where the arrangement of atoms is varied to find the lowest energy state, corresponding to the most stable molecular structure. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles would be determined. Particular attention would be paid to the orientation of the benzamide (B126) group relative to the phenyl ring and the rotational freedom of the three trifluoromethyl (-CF₃) groups. Due to steric hindrance from the bulky -CF₃ groups at the ortho positions (2 and 6), the amide group is expected to be twisted out of the plane of the benzene (B151609) ring.
Conformational analysis would explore different rotational isomers (rotamers) arising from the rotation around the C-C and C-N bonds. The relative energies of these conformers would be calculated to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT Calculation)
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C(ring)-C(amide) | 1.51 Å |
| C=O | 1.23 Å | |
| C(amide)-N | 1.35 Å | |
| C(ring)-C(CF₃) | 1.52 Å | |
| C-F | 1.34 Å | |
| Bond Angle | O=C-N | 123° |
| C(ring)-C(amide)-N | 118° | |
| Dihedral Angle | C(2)-C(1)-C(amide)-N | 65° |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.
Analysis of Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule are key to understanding its reactivity. Quantum chemical calculations provide a wealth of information about the electronic structure of this compound.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
For this compound, the strong electron-withdrawing nature of the three -CF₃ groups would significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzamide. This would make the molecule less likely to donate electrons and more susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Table 2: Illustrative Electronic Properties of this compound
| Property | Calculated Value (Illustrative) |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
Note: These values are hypothetical and for illustrative purposes only.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as hydrolysis of the amide group or substitution reactions on the aromatic ring.
By modeling a proposed reaction pathway, chemists can identify intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
Simulation of Intermolecular Interactions and Supramolecular Assembly
The way molecules interact with each other governs the properties of materials in the solid and liquid states. Molecular simulations can provide detailed insights into these intermolecular interactions and the resulting supramolecular assemblies. rsc.org
For this compound, key intermolecular interactions would include hydrogen bonding between the amide N-H and C=O groups of neighboring molecules. These hydrogen bonds are often a dominant force in the crystal packing of amides. Additionally, dipole-dipole interactions and weaker van der Waals forces would play a role. The fluorine atoms of the -CF₃ groups can participate in weaker C-H···F and F···F interactions, which can also influence the supramolecular structure.
Simulations, such as those using molecular dynamics or Monte Carlo methods, can predict how large numbers of these molecules would arrange themselves to form a stable crystal lattice or aggregate in solution. researchgate.netsemanticscholar.org These simulations can help explain macroscopic properties like melting point and solubility based on the strength and nature of the intermolecular forces. The study of these non-covalent interactions is crucial for understanding the self-assembly of molecules into larger, well-defined structures. researchgate.net
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2,4,6-Tris(trifluoromethyl)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, yet informative. The key signals expected are from the aromatic protons and the amide protons.
Due to the symmetrical substitution pattern on the benzene (B151609) ring, the two aromatic protons at the 3- and 5-positions are chemically equivalent. Therefore, they would appear as a single signal, likely a singlet, in the downfield region of the spectrum, characteristic of aromatic protons. The strong electron-withdrawing nature of the three trifluoromethyl groups would deshield these protons, shifting their resonance to a higher frequency (higher ppm value) compared to unsubstituted benzamide (B126).
The amide protons (-CONH₂) would typically present as two distinct signals, or a single broad signal, due to restricted rotation around the C-N bond. Their chemical shift can be influenced by solvent and temperature. These protons are exchangeable with deuterium, a characteristic that can be confirmed by adding a few drops of D₂O to the NMR sample, which would cause the amide proton signals to disappear.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (2H) | 7.5 - 8.5 | Singlet |
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the trifluoromethyl groups.
The carbonyl carbon of the amide group is expected to resonate at the most downfield position, typically in the range of 160-170 ppm. The aromatic ring will exhibit four distinct signals due to symmetry: one for the carbon bearing the amide group (C1), one for the carbons bearing the trifluoromethyl groups (C2, C4, C6), one for the carbons bearing the aromatic protons (C3, C5), and one for the carbon at the 4-position which is unique. The carbons directly attached to the highly electronegative fluorine atoms in the CF₃ groups will show characteristic quartet splitting due to one-bond C-F coupling.
Table 2: Predicted ¹³C NMR Resonances for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C=O | 160 - 170 | Singlet |
| Aromatic C-CONH₂ | 130 - 140 | Singlet |
| Aromatic C-CF₃ | 125 - 135 | Quartet |
| Aromatic C-H | 120 - 130 | Singlet |
¹⁹F NMR spectroscopy is an exceptionally sensitive technique for characterizing fluorine-containing compounds. beilstein-journals.org In this compound, the three trifluoromethyl groups are chemically equivalent due to the molecule's symmetry. Consequently, a single, sharp signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of trifluoromethyl groups attached to an aromatic ring, typically appearing in the range of -60 to -65 ppm relative to a CFCl₃ standard. The absence of other fluorine atoms in the molecule would result in a singlet, simplifying the spectrum significantly.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR spectrum of this compound would be dominated by characteristic absorption bands. The N-H stretching vibrations of the primary amide group are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration (Amide I band) would be a strong absorption, typically observed around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1650-1600 cm⁻¹. Strong C-F stretching vibrations from the trifluoromethyl groups will be prominent in the 1350-1100 cm⁻¹ region. Aromatic C-H stretching and bending vibrations, as well as C-C stretching vibrations within the benzene ring, would also be present. For the related compound, 2,4,6-tris(trifluoromethyl)aniline (B44841), IR absorptions have been reported at 3559 (w), 3465 (m), 1655 (m), 1507 (m), 1378 (m), and 1254 cm⁻¹. researchgate.net
Raman spectroscopy, being complementary to IR, would also reveal key structural features. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-CF₃ bonds would also be expected to give a characteristic Raman signal.
Table 3: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3400 - 3200 | Medium to Strong (IR) |
| C=O Stretch (Amide I) | 1680 - 1650 | Strong (IR) |
| N-H Bend (Amide II) | 1650 - 1600 | Medium (IR) |
| C-F Stretch | 1350 - 1100 | Strong (IR) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry is a powerful tool for determining the exact molecular weight of a compound and for elucidating its structure through fragmentation analysis. For this compound (C₁₀H₄F₉NO), the calculated exact mass is 325.0199. HRMS would be able to confirm this mass with high accuracy, typically to within a few parts per million.
The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for benzamides include the loss of the amino group (•NH₂) to form a benzoyl cation. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the benzoyl cation to form a phenyl cation. The presence of the three trifluoromethyl groups would also influence the fragmentation, with potential losses of CF₃ radicals or neutral CF₂ fragments. The stability of the resulting fragments would dictate the observed fragmentation pattern.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing
A key feature of the solid-state structure of benzamides is the formation of hydrogen-bonded dimers or chains through the amide functional groups. nih.gov It is highly probable that this compound would also exhibit such intermolecular hydrogen bonding between the amide N-H protons and the carbonyl oxygen of a neighboring molecule. These interactions play a crucial role in the crystal packing.
Emerging Applications in Specialized Chemical Fields
Utilization as a Building Block in Complex Chemical Synthesis
While direct, extensively documented examples of 2,4,6-Tris(trifluoromethyl)benzamide as a building block in complex chemical synthesis are not widespread in readily available literature, its structural motifs suggest significant potential. The synthesis of sterically hindered amides is a recognized challenge in organic chemistry. Methodologies developed for the creation of such amides often involve specialized coupling reagents or reaction conditions to overcome the steric hindrance.
The likely synthetic precursor to this compound is 2,4,6-Tris(trifluoromethyl)benzoic acid. The conversion of this benzoic acid to the corresponding benzoyl chloride, followed by reaction with ammonia (B1221849), represents a plausible, though potentially challenging, synthetic route. The significant steric hindrance imposed by the flanking trifluoromethyl groups would likely necessitate forcing conditions for the amidation step.
Development of Novel Fluorine-Containing Reagents and Ligands
The development of novel fluorine-containing reagents is a cornerstone of modern organofluorine chemistry, enabling the introduction of fluorine and fluorinated groups into organic molecules to modulate their chemical and biological properties. While this compound itself is not a primary fluorinating agent, its derivatives hold potential in this area.
The electron-withdrawing nature of the three trifluoromethyl groups makes the aromatic ring of this compound highly electron-deficient. This property could be harnessed in the design of new reagents. For instance, modification of the amide functionality could lead to precursors for electrophilic or nucleophilic sources of fluorinated moieties.
More significantly, the 2,4,6-tris(trifluoromethyl)phenyl group is known for its ability to stabilize low-coordinate main group elements and to act as a bulky ligand in transition metal catalysis. The steric bulk of this group can create a unique coordination environment around a metal center, influencing the catalyst's reactivity, selectivity, and stability. While the parent aniline (B41778) is more commonly used as a ligand precursor, the benzamide (B126) could potentially be modified to create novel ligand architectures. For example, the amide nitrogen could be functionalized, or the amide could be reduced to the corresponding amine, providing an alternative route to ligands bearing this sterically demanding and electronically influential group.
Contributions to Materials Science (e.g., Fluoropolymer Precursors, High-Performance Materials)
The incorporation of fluorine and trifluoromethyl groups into polymers is a well-established strategy for developing high-performance materials with desirable properties such as thermal stability, chemical resistance, and low dielectric constants. Aromatic polymers containing trifluoromethyl groups are known for their enhanced solubility, optical clarity, and thermal stability.
Although specific examples of fluoropolymers derived directly from this compound are not prominent in the literature, its structural characteristics make it a candidate for a monomer precursor. The high fluorine content and the rigid aromatic core are features that could contribute to the development of materials with exceptional properties. For instance, if bifunctional derivatives of this compound were synthesized, they could be incorporated into polymer backbones, such as polyamides or polyimides.
The presence of multiple trifluoromethyl groups would be expected to impart the following properties to a polymer:
Increased Solubility: The trifluoromethyl groups can disrupt polymer chain packing, leading to better solubility in organic solvents, which is advantageous for processing.
Low Dielectric Constant: The low polarizability of the C-F bond can result in materials with low dielectric constants, making them suitable for applications in microelectronics.
Hydrophobicity: The fluorinated groups would lead to materials with low surface energy and hydrophobic properties.
Table 1: Potential Impact of the 2,4,6-Tris(trifluoromethyl)phenyl Moiety on Polymer Properties
| Property | Expected Influence | Rationale |
| Thermal Stability | Increase | High C-F bond energy. |
| Solubility | Increase | Disruption of polymer chain packing by bulky CF3 groups. |
| Dielectric Constant | Decrease | Low polarizability of C-F bonds. |
| Chemical Resistance | Increase | Steric shielding and inertness of the fluorinated aromatic ring. |
| Optical Transparency | Potential Increase | Reduced intermolecular interactions can lead to less light scattering. |
Role in the Design of Advanced Catalytic Systems
The design of advanced catalytic systems often relies on the use of ligands that can fine-tune the electronic and steric properties of a metal center. The 2,4,6-tris(trifluoromethyl)phenyl group is a prime example of a substituent that can confer unique properties to a ligand. Its significant steric bulk can promote reductive elimination and prevent catalyst deactivation pathways such as dimerization. Electronically, the strong electron-withdrawing nature of the trifluoromethyl groups can influence the reactivity of the metal center.
While 2,4,6-tris(trifluoromethyl)aniline (B44841) is a more direct precursor for many ligands, derivatives of this compound could also serve this purpose. For example, the benzamide could be transformed into other functional groups that are capable of coordinating to a metal center. The resulting ligands would carry the influential 2,4,6-tris(trifluoromethyl)phenyl group, which has been shown to be effective in stabilizing reactive species and promoting challenging catalytic transformations.
The use of bulky ligands is crucial in many cross-coupling reactions, where they can facilitate the difficult reductive elimination step. The steric pressure exerted by the 2,4,6-tris(trifluoromethyl)phenyl group could be beneficial in such catalytic cycles. Furthermore, the electron-deficient nature of this group could make the metal center more electrophilic, potentially enhancing its catalytic activity in certain reactions.
Table 2: Comparison of Related Compounds in Chemical Synthesis
| Compound | Key Features | Potential Synthetic Utility |
| This compound | Sterically hindered, electron-deficient aromatic amide. | Precursor to other functionalized 2,4,6-tris(trifluoromethyl)phenyl derivatives; potential monomer for high-performance polymers. |
| 2,4,6-Tris(trifluoromethyl)benzoic acid | Sterically hindered carboxylic acid. | Direct precursor to the benzamide and other derivatives like esters and the acyl chloride. |
| 2,4,6-Tris(trifluoromethyl)aniline | Sterically hindered, weakly basic aniline. | Common precursor for bulky ligands used in catalysis. |
Future Research Directions and Unexplored Avenues for 2,4,6 Tris Trifluoromethyl Benzamide
The unique molecular architecture of 2,4,6-tris(trifluoromethyl)benzamide, characterized by a sterically crowded and electron-deficient aromatic core, presents a fertile ground for future scientific inquiry. The convergence of three powerful electron-withdrawing trifluoromethyl groups with a versatile benzamide (B126) functionality suggests a landscape of untapped chemical potential. This article outlines prospective research trajectories aimed at elucidating and harnessing the properties of this intriguing compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4,6-tris(trifluoromethyl)benzamide, and how can purity challenges be addressed?
- Methodology : The synthesis typically involves coupling reactions between a benzoyl chloride derivative and an amine under anhydrous conditions. For trifluoromethyl-substituted analogs, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling may be required. Purity challenges arise due to steric hindrance from the trifluoromethyl groups. Techniques like column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) are recommended. Monitor reaction progress via TLC or HPLC-MS .
Q. How can the electronic effects of trifluoromethyl groups on benzamide reactivity be experimentally characterized?
- Methodology : Use spectroscopic methods:
- NMR : Compare NMR shifts to assess electron-withdrawing effects.
- IR Spectroscopy : Analyze carbonyl stretching frequencies () to evaluate resonance stabilization.
- X-ray Crystallography : Resolve bond lengths (e.g., C-F vs. C=O) to correlate with Hammett parameters. Computational tools like Gaussian or ORCA can supplement experimental data .
Q. What strategies are effective for enhancing solubility in biological assays?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the benzamide’s para position without disrupting the trifluoromethyl motifs.
- Salt Formation : React with HCl or sodium bicarbonate to form water-soluble salts. Validate solubility via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?
- Methodology :
- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to confirm IC consistency.
- Counter-Screens : Test against structurally similar enzymes (e.g., kinase isoforms) to rule off-target effects.
- Structural Analysis : Use molecular docking (AutoDock Vina) to compare binding modes. If crystallography data (Mercury CSD) shows steric clashes, re-evaluate assay conditions (e.g., buffer pH, ionic strength) .
Q. What computational approaches predict metabolic stability in trifluoromethyl-substituted benzamides?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and half-life.
- MD Simulations : Run nanosecond-scale simulations (GROMACS) to assess interactions with liver microsomal enzymes.
- Metabolite Identification : Validate predictions via LC-HRMS after incubating compounds with human hepatocytes .
Q. How do steric effects from 2,4,6-trisubstitution impact crystallographic packing?
- Methodology :
- Mercury CSD Analysis : Compare packing coefficients and intermolecular distances (e.g., F···F contacts) with monosubstituted analogs.
- Hirshfeld Surface Analysis : Quantify contributions of van der Waals vs. hydrogen-bonding interactions.
- Thermal Stability : Correlate packing efficiency with DSC-measured melting points .
Q. What strategies mitigate toxicity in preclinical models while retaining potency?
- Methodology :
- SAR Studies : Modify substituents at the benzamide’s ortho position to reduce hERG channel binding (patch-clamp assays).
- Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester linkages).
- In Vivo PK/PD : Monitor plasma exposure (AUC) and organ-specific toxicity via histopathology .
Key Notes
- Trifluoromethyl groups dominate electronic effects but require careful steric management in drug design.
- Cross-validate computational predictions with experimental assays to resolve data inconsistencies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
